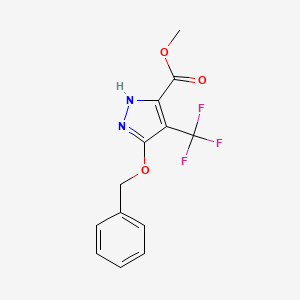
2-Vinylhexahydro-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 2-ethenylhexahydro- is an organic compound with the molecular formula C9H14O2. It is a derivative of 1,3-benzodioxole, characterized by the presence of an ethenyl group and a hexahydro structure. This compound is part of the benzodioxole family, known for its unique structural and chemical properties, making it significant in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 2-ethenylhexahydro- can be synthesized through the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid . This reaction forms the dioxole ring by methylenedioxy bridge formation, where methanol acts as the methylene source. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 2-ethenylhexahydro- typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to maintain consistent reaction conditions and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole, 2-ethenylhexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 2-ethenylhexahydro- has a wide range of applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 2-ethenylhexahydro- involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound’s structure allows it to bind effectively to its targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: The parent compound, known for its bioactive properties and use in pesticides and pharmaceuticals.
1,4-Benzodioxine: Another benzodioxole derivative with distinct chemical properties and applications.
Methylenedioxybenzene: A related compound with similar structural features but different reactivity and applications.
Uniqueness
1,3-Benzodioxole, 2-ethenylhexahydro- stands out due to its unique ethenyl and hexahydro modifications, which enhance its reactivity and versatility in chemical synthesis. These structural differences make it particularly valuable in the development of novel compounds and materials.
Propiedades
Número CAS |
38653-45-1 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-ethenyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole |
InChI |
InChI=1S/C9H14O2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2,7-9H,1,3-6H2 |
Clave InChI |
TYBVFDMPBNFBAA-UHFFFAOYSA-N |
SMILES canónico |
C=CC1OC2CCCCC2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



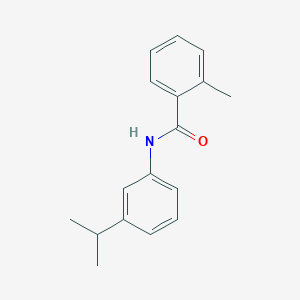
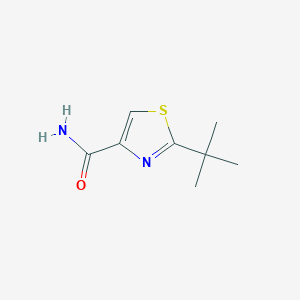
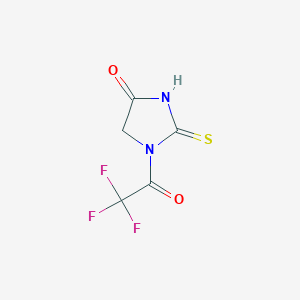
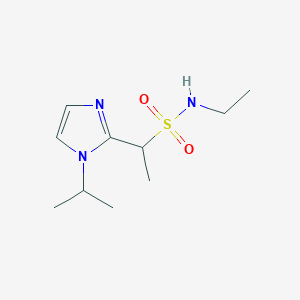
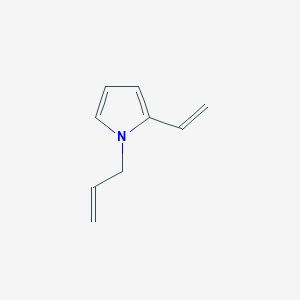
![3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-[1,3]dioxolan-2-yl-pyrazine](/img/structure/B13944948.png)
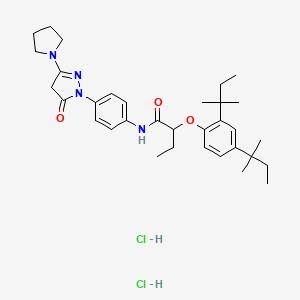
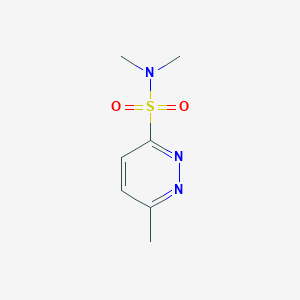
![1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13944957.png)
![2-[5-(4-chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13944963.png)

